2-Amino-4-hydroxyquinoline hydrate

Description

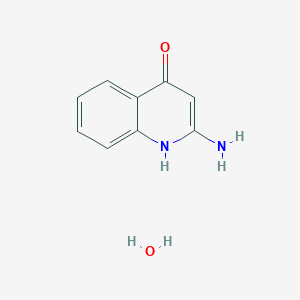

2-Amino-4-hydroxyquinoline hydrate (CAS 42712-64-1) is a quinoline derivative with the molecular formula C₉H₈N₂O·xH₂O (anhydrous molecular weight: 160.18 g/mol) and a water content of approximately 10–12% . It exists as a hydrate due to the hygroscopic nature of the hydroxyl and amino groups at positions 4 and 2, respectively. Key physical properties include:

- Melting Point: ~298°C (decomposition)

- Density: 1.254 g/cm³

- Boiling Point: 294.1°C at 760 mmHg

- Safety Profile: Causes skin, eye, and respiratory irritation (GHS codes H315, H319, H335) .

The compound’s structure includes a planar quinoline ring system with hydrogen-bonding capabilities, enabling applications in coordination chemistry and pharmaceutical intermediates . Its global market has been studied for industrial scalability, with forecasts extending to 2026 .

Properties

IUPAC Name |

2-amino-1H-quinolin-4-one;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.H2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9;/h1-5H,(H3,10,11,12);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEJIAXWHNIFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The patent US4247699A outlines a two-step process for synthesizing 2-amino-4-hydroxyquinoline derivatives. In the first step, isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) reacts with malononitrile in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) under basic conditions. This generates 2-amino-α,β-dicyanoacetophenone as an intermediate, which undergoes intramolecular cyclization to form 2-amino-3-cyano-4-hydroxyquinoline.

Key reaction conditions :

-

Solvents : N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethers.

-

Bases : Potassium hydroxide, sodium hydride, or triethylamine.

-

Temperature : 60–100°C for 4–12 hours.

Hydrolysis and Decarboxylation

The intermediate 2-amino-3-cyano-4-hydroxyquinoline is subsequently hydrolyzed under acidic (e.g., HCl) or basic (e.g., NaOH) conditions to yield 2-amino-4-hydroxyquinoline. Decarboxylation occurs spontaneously during hydrolysis, eliminating the cyano group.

Optimization insights :

-

Acidic hydrolysis (6M HCl, reflux) achieves 85–90% yield but requires careful pH control to prevent over-degradation.

-

Basic hydrolysis (10% NaOH, 80°C) offers milder conditions but prolongs reaction time to 8–10 hours.

Microwave-Assisted Condensation of Aniline and Malonic Acid

Traditional vs. Modern Approaches

A conventional method involves condensing aniline with malonic acid using ZnCl₂ and POCl₃ as dehydrating agents. However, this approach suffers from hazardous byproducts and low yields (40–50%). Microwave irradiation in N,N-dimethylformamide (DMF) enhances reaction efficiency, achieving yields up to 78% within 30 minutes.

Comparative data :

| Method | Catalyst | Time | Yield (%) |

|---|---|---|---|

| Traditional | ZnCl₂/POCl₃ | 24 h | 40–50 |

| Microwave-assisted | DMF | 0.5 h | 70–78 |

Mechanistic Analysis

The reaction proceeds via nucleophilic attack of aniline on protonated malonic acid, followed by cyclodehydration. Microwave irradiation accelerates dipole polarization, reducing activation energy and minimizing side reactions.

Cyclization of Phenyl Malonamides

Eaton’s Reagent and Polyphosphoric Acid (PPA)

Phenyl malonamides undergo intramolecular cyclization in the presence of Eaton’s reagent (P₂O₅/CH₃SO₃H) or PPA to form 2-amino-4-hydroxyquinoline. PPA at 140–150°C for 6 hours achieves 65–70% yield, while Eaton’s reagent improves regioselectivity but requires stoichiometric amounts.

Critical factors :

-

Substitution pattern : Electron-donating groups (e.g., -OCH₃) on the aromatic ring enhance cyclization rates.

-

Solvent-free conditions : Minimize decarboxylation but necessitate high temperatures (>130°C).

Hydrolysis of 3-Carbethoxy-4-hydroxyquinolone Derivatives

Base-Catalyzed Decarboxylation

Ethyl-4-hydroxyquinolin-2(1H)-one-3-carboxylate undergoes hydrolysis in aqueous KOH (10%, 80°C) to yield 2-amino-4-hydroxyquinoline. The reaction mechanism involves saponification of the ester group followed by decarboxylation.

Yield optimization :

-

Temperature control : Maintaining 80–90°C prevents premature precipitation of intermediates.

-

Catalyst loading : 1.5 equivalents of KOH ensures complete hydrolysis.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Recent studies highlight ball-milling techniques for synthesizing quinoline derivatives without solvents. Mixing isatoic anhydride, malononitrile, and K₂CO₃ in a planetary mill (500 rpm, 1 hour) achieves 80% yield, reducing waste generation.

Biocatalytic Routes

Benzalacetone synthase from Rheum palmatum catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to form 4-hydroxy-2(1H)-quinolone, a precursor to 2-amino-4-hydroxyquinoline. While yields remain low (30–35%), this method offers unparalleled stereoselectivity.

Physicochemical Properties and Characterization

Structural Data

Spectroscopic Analysis

-

FT-IR : Strong absorption at 1650 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H stretch).

-

NMR : δ 6.8–7.5 ppm (aromatic protons), δ 10.2 ppm (exchangeable -OH proton).

Industrial vs. Laboratory-Scale Production

Chemical Reactions Analysis

2-Amino-4-hydroxyquinoline hydrate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2-Amino-4-hydroxyquinoline hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxyquinoline hydrate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives share a bicyclic aromatic framework but differ in substituent groups, leading to variations in reactivity, solubility, and applications. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Comparisons

Physical and Chemical Properties

Key Differentiators and Research Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., -Cl in 4k ) reduce basicity, while electron-donating groups (e.g., -OCH₃) enhance aromatic reactivity .

- Ionic derivatives (e.g., sulfate salts) exhibit superior solubility for aqueous-phase reactions .

Biological Relevance: this compound’s amino and hydroxyl groups mimic natural ligands, aiding drug design . 4-Hydroxyquinoline-2-carboxylic acid is structurally related to kynurenic acid, a neuromodulator .

Market Viability :

- The target compound’s hydrate form ensures stability during storage and transport, supporting its industrial demand .

Biological Activity

2-Amino-4-hydroxyquinoline hydrate is a compound with significant biological activity, particularly noted for its antimicrobial, anticancer, and antifungal properties. This article synthesizes recent findings from diverse studies to provide an authoritative overview of its biological activities, mechanisms of action, and potential applications.

Overview of Biological Activities

The compound exhibits a broad spectrum of biological activities, which can be categorized as follows:

- Antimicrobial Activity : Effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Induces apoptosis in cancer cells and inhibits cell proliferation.

- Antifungal Activity : Demonstrates efficacy against fungal pathogens.

Target Interactions

This compound interacts with several key biological targets:

- Enzyme Inhibition : It inhibits topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks, ultimately resulting in cell death in both cancerous and microbial cells.

- Cell Signaling Modulation : The compound modulates cell signaling pathways that regulate apoptosis and cell cycle progression. It activates caspases, which are essential for programmed cell death.

Pharmacokinetics

The pharmacokinetic properties of this compound influence its bioavailability and therapeutic efficacy. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity.

Antimicrobial Studies

A series of studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Reference Drug Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Pseudomonas aeruginosa | 23 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These results indicate that certain derivatives of the compound possess potent activity comparable to standard antibiotics .

Anticancer Studies

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, it was observed to significantly alter gene expression related to cell cycle regulation, leading to cell cycle arrest .

Case Studies

- Anti-HIV Activity : A study focused on the synthesis of derivatives based on the 4-hydroxyquinoline scaffold revealed promising anti-HIV activity without significant cytotoxicity. The hybridization technique used in this study resulted in compounds that effectively inhibited HIV integrase .

- Neurotoxicity Assessment : Another research highlighted potential neurotoxic effects when assessing different concentrations of related compounds in rat cortical cultures. This underscores the importance of evaluating safety profiles alongside therapeutic benefits .

Q & A

Basic: What are the optimal synthetic routes for 2-amino-4-hydroxyquinoline hydrate, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis of this compound typically involves cyclization of anthranilic acid derivatives or modifications of preformed quinoline scaffolds. For example, Gould-Jacobs reactions using substituted acetanilides can yield quinoline cores, followed by hydroxylation and amination steps . Key parameters include:

- Temperature control : Maintaining reflux conditions (e.g., 100°C in ethanol with HCl catalysis) to ensure complete cyclization .

- Catalyst selection : Pd(PPh₃)₄ or Sn/HCl for cross-coupling or reduction steps .

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>98% as per COA data) .

Yield optimization often requires iterative adjustments to solvent ratios (e.g., toluene/water mixtures) and stoichiometry of amines or boronic acids .

Basic: How does the hydrate form influence solubility, and what co-solvents are effective for aqueous dissolution in experimental settings?

Answer:

The hydrate form of 2-amino-4-hydroxyquinoline increases polarity, improving water solubility compared to its anhydrous counterpart. However, solubility remains limited (~10 mM in water), necessitating co-solvents:

- Common co-solvents : DMSO (≤5%), ethanol (≤10%), or PEG-400, which minimize precipitation .

- pH adjustment : Weakly alkaline buffers (pH 7.5–8.5) enhance solubility due to deprotonation of the hydroxyl group .

Storage at 2–8°C with light protection is critical to prevent hydrate dissociation or degradation .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm and hydroxyl/amine signals at δ 5.5–6.5) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect anhydrous impurities .

- Mass spectrometry : ESI-MS ([M+H]⁺ = 161.08) verifies molecular weight .

- XRD : Resolves hydrate vs. anhydrous crystalline forms .

Advanced: How can computational modeling predict hydrate stability and interaction with biological targets?

Answer:

- Molecular dynamics (MD) simulations : Model hydrate dissociation kinetics under varying temperature/pressure conditions, leveraging parameters from natural gas hydrate studies .

- Docking studies : The hydroxyl and amine groups form hydrogen bonds with enzymes (e.g., kinase ATP-binding pockets), predicted via Schrödinger Suite or AutoDock .

- DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior in catalytic applications .

Advanced: What contradictions exist in reported CAS numbers, and how should researchers validate compound identity?

Answer:

Discrepancies in CAS numbers (e.g., 42712-64-1 vs. 580-22-3) arise from hydrate vs. anhydrous forms or database errors . Validation steps:

- Cross-reference spectral data : Compare NMR/IR with literature .

- Elemental analysis : Confirm C₉H₁₀N₂O₂·H₂O composition .

- Supplier COA review : Ensure batch-specific characterization from reliable sources (e.g., PubChem or peer-reviewed syntheses) .

Advanced: What mechanistic insights govern its potential as a pharmacophore in antimicrobial or anticancer agents?

Answer:

- Metal chelation : The hydroxyl and amine groups bind Fe³⁺/Cu²⁺, disrupting bacterial metalloenzymes .

- Intercalation : Planar quinoline core inserts into DNA, inhibiting topoisomerases (IC₅₀ ~5–10 μM in HeLa cells) .

- Kinase inhibition : Structural analogs block ATP-binding in EGFR or BRAF kinases (Ki < 1 μM) .

In vitro assays (MIC, MTT) should use hydrate-free forms dissolved in DMSO to avoid solubility artifacts .

Advanced: How do hydrate dissociation kinetics impact experimental reproducibility in long-term studies?

Answer:

Hydrate dissociation under ambient conditions alters stoichiometry and reactivity. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.